molecular formula C10H16Cl2N2 B2815186 4-N-Cyclopropyl-2-methylbenzene-1,4-diamine;dihydrochloride CAS No. 2567498-89-7

4-N-Cyclopropyl-2-methylbenzene-1,4-diamine;dihydrochloride

Cat. No.: B2815186
CAS No.: 2567498-89-7
M. Wt: 235.15
InChI Key: CZSRRGMHAPQNHJ-UHFFFAOYSA-N
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Description

4-N-Cyclopropyl-2-methylbenzene-1,4-diamine;dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2 and a molecular weight of 235.15 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-Cyclopropyl-2-methylbenzene-1,4-diamine;dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzene-1,4-diamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-N-Cyclopropyl-2-methylbenzene-1,4-diamine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

4-N-Cyclopropyl-2-methylbenzene-1,4-diamine;dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-N-Cyclopropyl-2-methylbenzene-1,4-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting their catalytic activity.

    Modulate Signaling Pathways: The compound can influence cellular signaling pathways, leading to changes in cell function and behavior.

    Interact with Proteins: It can bind to proteins, altering their structure and function, which can have downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1,2-benzenediamine dihydrochloride: Similar in structure but lacks the cyclopropyl group.

    2-Methylbenzene-1,4-diamine: Similar core structure but without the cyclopropyl substitution.

Uniqueness

4-N-Cyclopropyl-2-methylbenzene-1,4-diamine;dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-N-cyclopropyl-2-methylbenzene-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-7-6-9(4-5-10(7)11)12-8-2-3-8;;/h4-6,8,12H,2-3,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSRRGMHAPQNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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